molecular formula C16H16N2O2<br>(C6H4NHCOCH3)2<br>C16H16N2O2 B017155 N,N'-Diacetylbenzidine CAS No. 613-35-4

N,N'-Diacetylbenzidine

Cat. No.: B017155
CAS No.: 613-35-4
M. Wt: 268.31 g/mol
InChI Key: CZVHCFKUXGRABC-UHFFFAOYSA-N
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Description

N,N’-Diacetylbenzidine is an organic compound with the molecular formula C16H16N2O2. It is a derivative of benzidine, where both amino groups are acetylated. This compound appears as an off-white crystalline solid and is known for its applications in various scientific fields.

Scientific Research Applications

N,N’-Diacetylbenzidine has several applications in scientific research:

Mechanism of Action

Target of Action

N,N’-Diacetylbenzidine, a derivative of benzidine, is a compound that primarily targets the liver and kidneys . It can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion . The substance may have effects on the blood and kidneys, possibly resulting in the formation of methaemoglobin, anaemia, and kidney impairment .

Mode of Action

The key reaction responsible for all the biological activities of N,N’-Diacetylbenzidine is the N-oxidation to aryl-N-hydroxylamines . Either the free amine or the acetamide can be N-oxidized . An equilibrium exists between the two, which is determined by the competing activity of N-acetyltransferases and N-deacetylases . The ultimate metabolites of most arylamines react in vitro and in vivo with C-8 of guanine and the respective adduct has been made responsible for point mutations .

Biochemical Pathways

The metabolism of N,N’-Diacetylbenzidine involves a sequence of reactions: benzidine → N-acetylbenzidine → N,N’-diacetylbenzidine → N-hydroxy-N,N’-diacetylbenzidine → nucleic acid binding . This sequence suggests that N,N’-Diacetylbenzidine can be metabolized to reactive derivatives which may contribute to the induction of tumors .

Pharmacokinetics

It is known that the compound has a molecular weight of 2683104 Its octanol/water partition coefficient as log Pow is 1.97 , indicating its lipophilicity and potential for bioaccumulation.

Result of Action

The result of N,N’-Diacetylbenzidine’s action is the formation of DNA adducts, which can lead to mutations and potentially the induction of tumors . It is suspected of causing genetic defects and cancer, and may cause damage to blood and kidneys through prolonged or repeated exposure .

Action Environment

The action of N,N’-Diacetylbenzidine can be influenced by environmental factors. For instance, occupational exposure in the dye and rubber industries has been implicated in human urinary bladder carcinogenesis . Furthermore, the substance decomposes on contact with hot surfaces or flames, producing nitrogen oxides, and reacts with strong oxidants . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.

Safety and Hazards

N,N’-Diacetylbenzidine is a suspected carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . It is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and may cause cancer .

Biochemical Analysis

Biochemical Properties

N,N’-Diacetylbenzidine is involved in a sequence of metabolic reactions. It is acetylated in a two-step, acetyl-CoA-dependent reaction catalyzed by liver cytosol from various species . The products N-acetylbenzidine and N,N’-diacetylbenzidine are identified by thin-layer and high-pressure liquid chromatography and by mass spectrometry .

Cellular Effects

The substance can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion . It may cause mechanical irritation to the eyes and respiratory tract . Long-term or repeated exposure may have effects on the blood and kidneys, resulting in the formation of methaemoglobin, anaemia, and kidney impairment .

Molecular Mechanism

N,N’-Diacetylbenzidine is metabolized to N-hydroxy-N,N’-diacetylbenzidine, which is mutagenic for Salmonella typhimurium TA 1538 in the presence of a partially purified N,O-acyltransferase preparation . These data suggest that N,N’-Diacetylbenzidine can be metabolized to reactive derivatives which may contribute to the induction of tumors .

Temporal Effects in Laboratory Settings

In a carcinogenicity test, N,N’-Diacetylbenzidine was administered to female CD rats twice weekly for 4 weeks . A single carcinogen:DNA adduct was detected which decreased in concentration by ∼50% at 1 day after treatment and then remained at a nearly constant level for at least 7 days .

Dosage Effects in Animal Models

It is known that N,N’-Diacetylbenzidine is a strong hepatocarcinogen in rats, mice, and hamsters and induces mammary tumors in female rats .

Transport and Distribution

It is known that the substance can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion .

Subcellular Localization

It is known that the substance can be absorbed into the body in hazardous amounts by inhalation of its aerosol and by ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diacetylbenzidine can be synthesized through the N-acetylation of benzidine. The reaction involves benzidine reacting with acetic anhydride under controlled conditions. The process typically requires a solvent such as pyridine to facilitate the reaction and maintain the temperature around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of N,N’-Diacetylbenzidine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors with precise temperature control and continuous stirring to ensure complete acetylation of benzidine .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diacetylbenzidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Benzidine: The parent compound of N,N’-Diacetylbenzidine, known for its use in dye production.

    N-Acetylbenzidine: A monoacetylated derivative of benzidine.

    N-Hydroxy-N,N’-diacetylbenzidine: A hydroxylated derivative with similar properties.

Uniqueness

N,N’-Diacetylbenzidine is unique due to its dual acetylation, which imparts specific chemical properties and reactivity. This makes it distinct from its parent compound benzidine and other derivatives, allowing for specialized applications in various fields .

Properties

IUPAC Name

N-[4-(4-acetamidophenyl)phenyl]acetamide
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InChI

InChI=1S/C16H16N2O2/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
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InChI Key

CZVHCFKUXGRABC-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C
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Molecular Formula

Record name N,N'-DIACETYLBENZIDINE
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DSSTOX Substance ID

DTXSID9036854
Record name N,N'-Diacetylbenzidine
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Molecular Weight

268.31 g/mol
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Physical Description

White solid; [HSDB] Pale yellow powder; [TCI MSDS], WHITE CRYSTALS.
Record name 4,4'-Diacetylbenzidine
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Solubility

SOL IN ETHANOL, ETHYL ACETATE, Solubility in water: none
Record name 4,4'-DIACETYLBENZIDINE
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Color/Form

NEEDLES FROM ACETIC ACID, WHITE NEEDLES

CAS No.

613-35-4
Record name N,N′-Diacetylbenzidine
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Melting Point

328.30 °C, 327-330 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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